![molecular formula C14H15N3O4 B2757179 ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate CAS No. 942001-36-7](/img/structure/B2757179.png)

ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

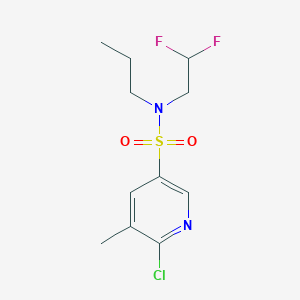

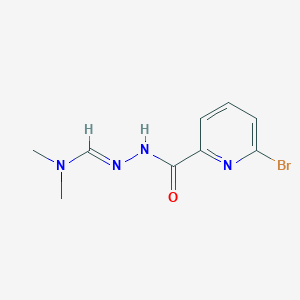

The compound “ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate” belongs to the class of pyrido[1,2-a]pyrimidines . Pyrido[1,2-a]pyrimidines are known for their versatile biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . The synthesis involved the use of metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, molecular docking studies of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives showed that the designed compounds bind into the active site of integrase (IN), a protein essential for HIV-1 replication .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been explored. An example is the metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one, which was used to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 2-(4-Chlorophenyl)-4,5-dimethyl-6-phenylpyrido[2,3-d]-pyrimidin-7(8 H)-one was found to be a pale yellow solid with a melting point of 283–285°C .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Ethyl 2-((2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)amino)-2-oxoacetate is a compound that finds its applications in the synthesis of various heterocyclic compounds due to its reactivity and functional groups. For instance, studies have demonstrated its utility in generating novel heterocyclic structures with potential biological activities. A notable application includes its role in the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation, which were further evaluated for their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, its derivates have been synthesized as antimicrobial agents, showing significant antibacterial and antifungal activities comparable to reference drugs (Hossan et al., 2012).

Structural and Spectral Analysis

The compound also plays a critical role in the study of structural and spectral analysis of heterocyclic compounds. For instance, the reaction of ethyl phenylpropiolate with several 2-aminopyridines afforded corresponding 2H-pyrido[1,2-a] pyrimidin-2-ones, with their nuclear magnetic resonance (NMR) spectra analysis providing insights into their structural identification (Al-Jallo & At-Biaty, 1978).

Biological Evaluation

This compound derivatives have been explored for biological activities, with some compounds synthesized from this backbone demonstrating anticancer and anti-5-lipoxygenase activities. Such investigations highlight the compound's significance in medicinal chemistry for developing potential therapeutic agents (Rahmouni et al., 2016).

Crystallography and Molecular Interactions

The compound and its derivatives have been subject to crystallographic studies to understand their molecular interactions and structural conformations. For instance, research on hydrogen-bonded ribbons in certain derivatives of this compound shed light on how highly-substituted pyrimidine rings can be distorted from planarity and reveal the significant differences in supramolecular aggregation between similar compounds (Trilleras et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the research of similar compounds involve the development of new hits for the treatment of HIV-1. The 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives were found to have moderate inhibitory properties against HIV-1, suggesting their potential as a basis for the development of new anti-HIV-1 agents .

Propiedades

IUPAC Name |

ethyl 2-[(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-4-21-14(20)12(18)16-11-9(3)15-10-6-5-8(2)7-17(10)13(11)19/h5-7H,4H2,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPPMPXPELLRSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(N=C2C=CC(=CN2C1=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(1,3-Benzothiazol-2-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2757098.png)

![N-(2-ethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2757100.png)

![Methyl 3-[(5-bromo-2-chloropyridin-3-yl)formamido]-3-(4-methylphenyl)propanoate](/img/structure/B2757107.png)

![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2757110.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2757117.png)